molecular formula C9H8F3NO3 B12076422 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid

Cat. No.: B12076422
M. Wt: 235.16 g/mol
InChI Key: TWAODCJDJPKNRS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is an organic compound with a unique structure that includes an amino group, a methoxy group, and a trifluoromethyl group attached to a benzoic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid typically involves multi-step organic reactions. One common method is the nitration of 4-methoxy-2-(trifluoromethyl)benzoic acid followed by reduction to introduce the amino group. The nitration can be carried out using a mixture of nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or metal-based reducing agents like tin(II) chloride.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography are often employed to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to a nitro group under strong oxidizing conditions.

    Reduction: The nitro group can be reduced back to an amino group using reducing agents.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or nitric acid.

    Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride.

    Substitution: Sodium methoxide or other nucleophiles under basic conditions.

Major Products Formed

    Oxidation: 5-Nitro-4-methoxy-2-(trifluoromethyl)benzoic acid.

    Reduction: this compound.

    Substitution: Various substituted benzoic acids depending on the nucleophile used.

Scientific Research Applications

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.

Comparison with Similar Compounds

Similar Compounds

    2-(Trifluoromethyl)benzoic acid: Lacks the amino and methoxy groups, making it less versatile in certain applications.

    4-Methyl-2-(trifluoromethyl)benzoic acid:

    3,5-Bis(trifluoromethyl)benzoic acid: Contains two trifluoromethyl groups, which can significantly change its chemical properties and applications.

Uniqueness

5-Amino-4-methoxy-2-(trifluoromethyl)benzoic acid is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. This makes it a valuable compound for various synthetic and research applications.

Properties

Molecular Formula

C9H8F3NO3

Molecular Weight

235.16 g/mol

IUPAC Name

5-amino-4-methoxy-2-(trifluoromethyl)benzoic acid

InChI

InChI=1S/C9H8F3NO3/c1-16-7-3-5(9(10,11)12)4(8(14)15)2-6(7)13/h2-3H,13H2,1H3,(H,14,15)

InChI Key

TWAODCJDJPKNRS-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(F)(F)F)C(=O)O)N

Origin of Product

United States

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